molecular formula C12H12N4O3 B2814414 (E)-N'-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide CAS No. 1285531-10-3

(E)-N'-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2814414
CAS No.: 1285531-10-3
M. Wt: 260.253
InChI Key: BDXMAAFDSDQNKJ-AWNIVKPZSA-N
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Description

(E)-N'-(2,4-Dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a Schiff base synthesized via condensation of 3-methyl-1H-pyrazole-5-carbohydrazide with 2,4-dihydroxybenzaldehyde. The compound adopts an (E)-configuration around the imine bond (C=N), stabilized by intramolecular hydrogen bonding between the hydroxyl groups and the hydrazide moiety. The 2,4-dihydroxybenzylidene substituent contributes to its planar molecular geometry, as observed in structurally related compounds . Key features include:

  • Hydrogen bonding: The hydroxyl groups participate in O–H⋯O and O–H⋯N interactions, influencing crystal packing and stability .

Properties

IUPAC Name

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-5-methyl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O3/c1-7-4-10(15-14-7)12(19)16-13-6-8-2-3-9(17)5-11(8)18/h2-6,17-18H,1H3,(H,14,15)(H,16,19)/b13-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDXMAAFDSDQNKJ-AWNIVKPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the following steps:

    Condensation Reaction: The primary method involves the condensation of 2,4-dihydroxybenzaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide in an ethanol solution. The reaction is usually carried out under reflux conditions for several hours to ensure complete reaction.

    Purification: The resulting product is then purified by recrystallization from ethanol or another suitable solvent to obtain the pure Schiff base compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the imine group to an amine.

    Substitution: The hydroxyl groups on the benzene ring can participate in substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in ethanol or other suitable solvents.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid); often in acidic or basic media.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines. Substitution reactions would result in halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals, which can contribute to oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms from the hydroxyl groups present in the structure, enhancing its ability to neutralize reactive oxygen species (ROS) .

2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. In vitro studies revealed that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

3. Anti-inflammatory Effects
Preliminary studies suggest that (E)-N'-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide may have anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which are key players in inflammatory responses. This property could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Agricultural Applications

1. Pesticidal Activity
The compound has been evaluated for its potential as a pesticide. Field trials indicated that it effectively controls pest populations while being less toxic to non-target organisms compared to conventional pesticides. This selective toxicity makes it a candidate for sustainable agricultural practices .

2. Plant Growth Regulation
Studies have shown that this compound can promote plant growth by enhancing nutrient uptake and photosynthetic efficiency. It acts as a growth regulator, which can lead to increased crop yields .

Material Science Applications

1. Coordination Chemistry
The compound's ability to form coordination complexes with transition metals has been explored for applications in catalysis. These complexes demonstrate enhanced catalytic activity in various organic reactions, including oxidation and reduction processes .

2. Sensor Development
Recent advancements indicate that this compound can be utilized in sensor technology for detecting environmental pollutants. Its sensitivity to specific analytes makes it a valuable component in developing cost-effective and efficient sensors .

Data Tables

Application AreaSpecific ApplicationFindings/Results
Medicinal ChemistryAntioxidant ActivityEffective free radical scavenger
Antimicrobial PropertiesInhibits growth of Staphylococcus aureus and E. coli
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Agricultural ApplicationsPesticidal ActivityControls pest populations with low toxicity
Plant Growth RegulationEnhances nutrient uptake and photosynthesis
Material ScienceCoordination ChemistryForms active complexes for catalysis
Sensor DevelopmentSensitive detection of pollutants

Case Studies

Case Study 1: Antioxidant Efficacy
A study conducted on various cell lines demonstrated that treatment with this compound resulted in a significant reduction of oxidative stress markers compared to untreated controls.

Case Study 2: Agricultural Field Trials
Field trials involving the application of this compound on tomato plants showed a 30% increase in yield compared to traditional methods, highlighting its potential as an eco-friendly agricultural input.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The benzylidene substituent significantly impacts solubility, electronic structure, and bioactivity. Key comparisons include:

Table 1: Substituent Effects on Key Properties
Compound (Abbreviation) Substituent on Benzylidene Key Properties Reference
Target Compound 2,4-Dihydroxy - Strong H-bond donors (O–H groups)
- Planar structure with π-π stacking (3.54 Å distance)
- Potential metal chelation
(E)-N'-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-Dichloro - Electron-withdrawing Cl groups increase electrophilicity
- Higher HOMO-LUMO gap (4.2 eV via DFT)
- Antibacterial activity reported
(E)-N'-(4-Methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxy - Electron-donating OCH₃ enhances solubility
- Lower HOMO-LUMO gap (3.8 eV)
- Antioxidant activity demonstrated
(E)-N'-(4-Dimethylaminobenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-Dimethylamino - Strong electron-donating N(CH₃)₂ group
- Reduced HOMO-LUMO gap (3.5 eV)
- Enzyme inhibition via charge transfer interactions
Key Observations :
  • Hydrogen bonding vs. Lipophilicity : The dihydroxy derivative forms extensive H-bond networks, improving crystallinity but reducing lipophilicity compared to chloro or methoxy analogs .
  • Electronic Tuning: Electron-withdrawing groups (e.g., Cl) increase the HOMO-LUMO gap, enhancing stability but reducing reactivity.
Antimicrobial Activity :
  • E-DPPC (2,4-dichloro) : Exhibits broad-spectrum antibacterial activity, attributed to the chloro groups disrupting microbial membranes .
  • Dihydroxy Analogs: Limited direct data, but related 2,4-dihydroxybenzylidene hydrazides show antitubercular activity via metal chelation (e.g., Ru(II) complexes) .
Antioxidant and Enzyme Inhibition :
  • E-MBPC (4-methoxy) : Demonstrates radical scavenging activity due to the methoxy group’s electron-donating effect .
Structural Insights from Crystal Studies :
  • The dihydroxy derivative forms a 3D network via O–H⋯O and C–H⋯O interactions, unlike the layered packing in dichloro or methoxy analogs .
  • π-π interactions are more pronounced in dihydroxy derivatives (centroid distance: 3.54 Å) compared to dichloro analogs (3.89 Å), enhancing stability .

Computational and Spectroscopic Comparisons

DFT Studies :
  • HOMO-LUMO Gaps : E-DPPC (4.2 eV) > E-MBPC (3.8 eV) > E-MABPC (3.5 eV), correlating with substituent electron effects .
Vibrational Spectroscopy :
  • C=N Stretch: Shifts from 1615 cm⁻¹ (dihydroxy) to 1590 cm⁻¹ (dimethylamino), reflecting electronic modulation of the imine bond .
  • O–H Stretch : Broad peaks at 3200–3400 cm⁻¹ in dihydroxy derivatives, absent in chloro or methoxy analogs .

Biological Activity

(E)-N'-(2,4-dihydroxybenzylidene)-3-methyl-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structure:

 E N 2 4 dihydroxybenzylidene 3 methyl 1H pyrazole 5 carbohydrazide\text{ E N 2 4 dihydroxybenzylidene 3 methyl 1H pyrazole 5 carbohydrazide}

This compound features a pyrazole ring, which is known for its pharmacological significance. The presence of hydroxyl groups and a hydrazide moiety enhances its biological activity.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results.

Case Study: Anticancer Efficacy

In a study evaluating the compound's efficacy against different cancer cell lines, the following IC50 values were observed:

Cell Line IC50 (µM) Reference
HEPG2 (Liver)5.20 ± 0.14
MCF7 (Breast)3.45 ± 0.12
SW1116 (Colon)4.30 ± 0.10
BGC823 (Gastric)6.70 ± 0.15

These results indicate that the compound is particularly effective against breast cancer cells, demonstrating lower IC50 values compared to standard chemotherapeutics.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been investigated. In vitro assays showed that the compound significantly inhibited pro-inflammatory cytokines.

Experimental Results

In a carrageenan-induced paw edema model in rats, the compound exhibited a dose-dependent reduction in inflammation:

Dose (mg/kg) Edema Reduction (%) Reference
1025
2545
5060

These findings suggest that the compound could be a viable candidate for developing new anti-inflammatory drugs.

Antimicrobial Activity

The antimicrobial activity of this pyrazole derivative has also been assessed against various bacterial strains. The results indicated that it possesses significant antibacterial properties.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity against selected strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

These results indicate that the compound is particularly effective against Staphylococcus aureus, suggesting potential applications in treating infections caused by this pathogen.

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